molecular formula C11H10N4O2 B1430286 2-(1,6-Naphthyridin-2-ylformamido)acetamide CAS No. 1565845-71-7

2-(1,6-Naphthyridin-2-ylformamido)acetamide

Cat. No. B1430286
CAS RN: 1565845-71-7
M. Wt: 230.22 g/mol
InChI Key: JLDMNPYDBNBMSK-UHFFFAOYSA-N
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Description

  • Molecular Weight : 230.23 g/mol .

Molecular Structure Analysis

The molecular structure of 2-(1,6-Naphthyridin-2-ylformamido)acetamide consists of a naphthyridine ring system with a formamido group attached. The formamido group contains an amide linkage (C=O) and is connected to the naphthyridine ring via an ethyl spacer .


Physical And Chemical Properties Analysis

  • Purity : Approximately 90% .
  • Safety Information :
    • Precautionary Statements : P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .
  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Drug Development Scaffold

The core structure of 2-(1,6-Naphthyridin-2-ylformamido)acetamide serves as a scaffold in drug development. This compound belongs to the family of 1,6-naphthyridines, which are known for providing ligands for several receptors in the body . The versatility of this scaffold allows for the introduction of various substituents, enabling the compound to interact with different biological receptors, which is crucial in the design of new drug candidates.

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of a wide range of heterocyclic compounds. The synthetic methods employed for its synthesis, starting from a preformed pyridine or pyridone ring, are significant in medicinal chemistry. These methods contribute to the creation of compounds with diverse biological activities .

Biomedical Applications

2-(1,6-Naphthyridin-2-ylformamido)acetamide has biomedical applications due to its structural relation to 1,6-naphthyridin-2(1H)-ones. These compounds have been studied for their potential use in treating various diseases, including B lymphoid malignancies and lung cancer, as well as their role as hepatitis C virus (HCV) inhibitors .

Privileged Structure in Medicinal Chemistry

The 1,6-naphthyridine core is considered a privileged structure in medicinal chemistry. It is present in many drugs developed throughout the history of medicinal chemistry and is used frequently in the development of new potential drug candidates .

Biological Activity Profiling

Due to the diversity of substituents that can be introduced at various positions on the 1,6-naphthyridin-2(1H)-one structure, this compound is pivotal in biological activity profiling. It helps in understanding the structure-activity relationship (SAR) which is fundamental in the discovery of new drugs .

Receptor-Ligand Interaction Studies

The compound’s ability to act as a ligand for various receptors makes it valuable in receptor-ligand interaction studies. These studies are essential for the identification of new therapeutic targets and the development of receptor-specific drugs .

Chemical Library Synthesis

2-(1,6-Naphthyridin-2-ylformamido)acetamide can be used in the synthesis of chemical libraries. These libraries are collections of diverse compounds used in high-throughput screening to identify active compounds against various biological targets .

Molecular Modeling and Drug Design

The compound’s structure is used in molecular modeling and drug design. Its predictable interaction with biological receptors allows researchers to model and design new compounds with desired therapeutic effects .

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-1,6-naphthyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c12-10(16)6-14-11(17)9-2-1-7-5-13-4-3-8(7)15-9/h1-5H,6H2,(H2,12,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDMNPYDBNBMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,6-Naphthyridin-2-ylformamido)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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